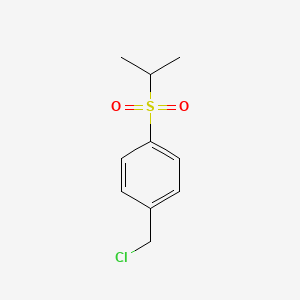

1-(Chloromethyl)-4-(propane-2-sulfonyl)benzene

Description

Properties

IUPAC Name |

1-(chloromethyl)-4-propan-2-ylsulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClO2S/c1-8(2)14(12,13)10-5-3-9(7-11)4-6-10/h3-6,8H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNDHXUBWMCJHSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CC=C(C=C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Route Overview

The predominant synthetic approach to this compound involves the electrophilic aromatic substitution reaction known as chloromethylation applied to 4-(propane-2-sulfonyl)benzene. This reaction introduces a chloromethyl group (-CH2Cl) onto the aromatic ring para to the sulfonyl substituent.

- 4-(propane-2-sulfonyl)benzene (starting aromatic substrate)

- Formaldehyde (source of the methylene group)

- Hydrochloric acid (provides chloride ions and acidic medium)

- Acidic environment, typically using concentrated hydrochloric acid or a mixture of hydrochloric acid and a Lewis acid catalyst.

- Temperature control is critical, generally maintained between 0°C and 5°C to minimize side reactions and by-product formation.

- Reaction time varies depending on scale and catalyst but is optimized for maximum yield and purity.

Detailed Reaction Mechanism

The chloromethylation proceeds via the formation of a chloromethyl carbocation intermediate generated from formaldehyde and hydrochloric acid under acidic conditions. The electrophilic carbocation attacks the aromatic ring at the para position relative to the sulfonyl substituent, forming the chloromethylated product.

The propane-2-sulfonyl group is electron-withdrawing, which moderates the reactivity of the aromatic ring and influences regioselectivity, favoring substitution at the para position.

Industrial and Laboratory Scale Synthesis

- Laboratory synthesis typically involves batch reactions with careful temperature control and stirring to ensure uniform reagent mixing.

- Industrial synthesis may utilize continuous flow reactors to improve reaction control, reproducibility, and scalability. Catalysts or phase-transfer agents may be employed to enhance reaction rates and selectivity.

Representative Preparation Procedure

| Step | Description | Conditions |

|---|---|---|

| 1 | Dissolve 4-(propane-2-sulfonyl)benzene in acidic medium (HCl) | Acidic aqueous solution |

| 2 | Slowly add formaldehyde solution under stirring | Maintain 0–5°C |

| 3 | Allow chloromethylation to proceed for several hours | 0–5°C, monitored by TLC or HPLC |

| 4 | Quench reaction and isolate product by extraction or crystallization | Organic solvent extraction or filtration |

| 5 | Purify product by recrystallization or chromatography | Suitable solvents (e.g., ethyl acetate, hexane) |

Characterization Methods Post-Synthesis

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms substitution pattern and chemical environment of protons and carbons.

- Infrared (IR) Spectroscopy: Identifies sulfonyl and chloromethyl functional groups.

- Mass Spectrometry (MS): Confirms molecular weight and purity.

- Elemental Analysis: Validates composition.

Reaction Conditions and Optimization

| Parameter | Typical Range | Effect on Reaction |

|---|---|---|

| Temperature | 0–5°C | Lower temperature reduces side reactions and by-products |

| Acid concentration | Concentrated HCl or HCl + Lewis acid catalyst | Facilitates carbocation formation |

| Reaction time | 2–6 hours | Sufficient for complete chloromethylation |

| Solvent | Aqueous acidic medium | Ensures solubility and protonation |

Optimization studies indicate that maintaining low temperature and controlled addition of formaldehyde are crucial for high yield and selectivity. Excess formaldehyde or elevated temperatures can lead to polymerization or multiple substitutions.

Research Findings and Comparative Analysis

- The propane-2-sulfonyl substituent influences the electronic properties of the aromatic ring, affecting the rate and regioselectivity of chloromethylation compared to other sulfonyl derivatives such as methylsulfonyl or ethylsulfonyl analogs.

- Continuous flow chloromethylation processes have been reported to improve yield and reduce hazardous by-products compared to batch methods.

- The chloromethyl group in the product serves as a versatile handle for further nucleophilic substitution reactions, enabling the synthesis of diverse derivatives for pharmaceutical and material science applications.

Summary Table of Preparation Methods

| Aspect | Description |

|---|---|

| Starting Material | 4-(propane-2-sulfonyl)benzene |

| Reagents | Formaldehyde, Hydrochloric acid |

| Reaction Type | Electrophilic aromatic chloromethylation |

| Temperature | 0–5°C |

| Solvent | Acidic aqueous medium |

| Reaction Time | 2–6 hours |

| Purification | Extraction, recrystallization, chromatography |

| Characterization | NMR, IR, MS, elemental analysis |

Chemical Reactions Analysis

Types of Reactions

1-(Chloromethyl)-4-(propane-2-sulfonyl)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzoic acid derivatives.

Reduction Reactions: Reduction of the sulfonyl group can yield corresponding sulfides or thiols.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

Substitution: Products include azides, thiocyanates, and substituted amines.

Oxidation: Major products are benzoic acid derivatives.

Reduction: Products include sulfides and thiols.

Scientific Research Applications

Pharmaceutical Applications

1-(Chloromethyl)-4-(propane-2-sulfonyl)benzene serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows it to participate in several chemical reactions that are essential for drug development.

Key Areas of Research

- Synthesis of Anticancer Agents : Studies have shown that derivatives of this compound can be modified to enhance their cytotoxic effects against cancer cells. For example, modifications at specific positions on the benzene ring have been linked to increased potency against glioblastoma cells.

- Antimicrobial Properties : Research indicates potential antimicrobial activities, making it a candidate for developing new antibiotics or antifungal agents.

Organic Synthesis

The compound is utilized in organic synthesis due to its ability to undergo various chemical transformations. It can participate in nucleophilic substitution reactions, making it valuable for synthesizing more complex molecules.

Synthetic Routes

- Nucleophilic Substitution : The chloromethyl group can be replaced by nucleophiles, allowing the formation of sulfonamide derivatives, which are important in medicinal chemistry.

- Formation of Sulfonyl Derivatives : The sulfonyl group enhances the reactivity of the compound, facilitating further functionalization.

Biological Interaction Studies

Understanding how this compound interacts with biological molecules is critical for assessing its therapeutic potential. Interaction studies often involve:

- Enzyme Inhibition : Investigating the compound's ability to inhibit specific enzymes related to disease pathways.

- Receptor Modulation : Exploring how it may influence receptor activity, which is crucial for developing drugs targeting neurodegenerative diseases.

Comparative Analysis with Related Compounds

The uniqueness of this compound lies in its combination of functionalities that allow for diverse chemical reactivity not present in simpler analogs. Below is a comparison with related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-Chlorobenzene | Chlorine substituent on benzene | Simple aromatic compound without sulfonyl group |

| 4-Methylbenzenesulfonic acid | Sulfonic acid group on benzene | Strong acidic properties; used in dyes and detergents |

| Benzylsulfonic acid | Sulfonic acid attached to a benzyl group | Used in pharmaceuticals; less reactive than sulfonyl derivatives |

| 4-Chlorobenzenesulfonic acid | Chlorine and sulfonic acid on benzene | Used as an intermediate in organic synthesis |

Case Studies

Several case studies have highlighted the practical applications of this compound:

- Anticancer Activity Study : A study evaluated various derivatives' effects on glioblastoma cells, indicating that structural modifications significantly influence cytotoxicity.

- Neuropharmacological Investigation : Another study focused on the compound's effects on neurotransmitter systems, revealing its potential to enhance synaptic transmission by inhibiting acetylcholinesterase (AChE), which could be beneficial for cognitive functions in Alzheimer's disease models.

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-4-(propane-2-sulfonyl)benzene involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The sulfonyl group can participate in various chemical transformations, contributing to the compound’s versatility in synthesis.

Comparison with Similar Compounds

Structural and Electronic Effects

Key structural analogs include:

a) 1-(Chloromethyl)-4-(methylsulfonyl)benzene

- Substituent : Methylsulfonyl (-SO2CH3).

- Molecular Weight : 218.69 g/mol .

- CAS No.: 40517-43-9 .

- Reactivity : Similar electronic effects to the propane-2-sulfonyl derivative but with reduced steric hindrance. Used in drug synthesis (e.g., kinase inhibitors) .

b) 1-(Chloromethyl)-4-nitrobenzene

- Substituent: Nitro (-NO2).

- Molecular Weight : 171.57 g/mol.

- Reactivity : The nitro group is a stronger electron-withdrawing group than sulfonyl, further activating the chloromethyl group. Yields 60–96% in phosphorylation reactions .

c) 1-(Chloromethyl)-4-methoxybenzene

- Substituent : Methoxy (-OCH3).

- Molecular Weight : 156.61 g/mol.

- Reactivity : The electron-donating methoxy group deactivates the chloromethyl group, slowing substitution reactions. Synthesized in high yields (99%) via SOCl2 treatment of alcohols .

d) 1-(Chloromethyl)-4-(phenylthio)benzene

- Substituent : Phenylthio (-SPh).

- Molecular Weight : 232.72 g/mol.

- CAS No.: 1208-87-3 .

- Reactivity : The thioether group is electron-rich, reducing chloromethyl reactivity. Primarily used as a building block in organic synthesis .

Biological Activity

1-(Chloromethyl)-4-(propane-2-sulfonyl)benzene, with the CAS number 1368421-19-5, is a sulfonated aromatic compound that has garnered attention in various fields of biological research. This article delves into its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a chloromethyl group attached to a benzene ring, which is further substituted by a propane-2-sulfonyl moiety. This unique structure contributes to its biological properties and interactions with biomolecules.

Biological Activity Overview

This compound has been studied for its potential applications in antimicrobial activity and enzyme inhibition. The sulfonyl group is known to enhance solubility and reactivity, which may facilitate interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins within cells. The chloromethyl group can act as a reactive site for nucleophilic attack by biomolecules, potentially leading to inhibition of enzymatic activity or disruption of protein function.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. In vitro assays have demonstrated its efficacy against various bacterial strains, suggesting potential as an antibacterial agent.

Table 1: Antimicrobial Efficacy Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 5 µM | |

| Staphylococcus aureus | 10 µM | |

| Pseudomonas aeruginosa | 15 µM |

Case Studies

- Study on Enzyme Inhibition : A study investigated the compound's ability to inhibit specific enzymes involved in bacterial metabolism. The results indicated that at concentrations above 10 µM, significant inhibition was observed, particularly with enzymes related to cell wall synthesis.

- Cytotoxicity Testing : In vitro cytotoxicity assays were conducted using various human cell lines. The compound showed selective toxicity towards cancer cell lines while exhibiting lower toxicity towards normal cells, highlighting its potential for targeted cancer therapy.

Applications in Drug Development

The unique structural features of this compound make it a promising candidate for further development as a pharmaceutical agent. Its ability to modulate enzyme activity positions it as a potential lead compound in the design of novel therapeutics for infections or as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(chloromethyl)-4-(propane-2-sulfonyl)benzene, and how do reaction conditions influence yield?

- The compound can be synthesized via nucleophilic substitution or Friedel-Crafts alkylation. For example, substituting a sulfonyl group onto a chloromethylbenzene precursor (e.g., 4-isopropylbenzyl chloride ) requires controlled sulfonation using propane-2-sulfonyl chloride under anhydrous conditions. Yield optimization involves monitoring temperature (60–80°C) and using catalysts like AlCl₃ or FeCl₃ . Purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the product from byproducts like unreacted sulfonyl chloride .

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish structural isomers of this compound?

- ¹H NMR : The chloromethyl group (-CH₂Cl) appears as a singlet at δ 4.5–4.7 ppm, while the propane-2-sulfonyl group’s methyl protons split into a doublet (δ 1.3–1.5 ppm) due to coupling with adjacent CH groups . IR : Strong S=O stretching vibrations near 1150–1250 cm⁻¹ confirm sulfonyl group presence . Mass Spectrometry : The molecular ion peak at m/z 232 (calculated for C₁₀H₁₂ClO₂S) and fragmentation patterns (e.g., loss of -SO₂C₃H₇) aid in structural validation .

Q. What safety protocols are essential for handling chloromethyl and sulfonyl groups in this compound?

- Chloromethyl derivatives are alkylating agents and potential carcinogens; use fume hoods and PPE (gloves, goggles). Sulfonyl groups may hydrolyze to corrosive sulfonic acids—store under inert atmospheres . Waste must be neutralized with 10% NaOH before disposal .

Advanced Research Questions

Q. How does the electron-withdrawing sulfonyl group influence reactivity in cross-coupling reactions?

- The sulfonyl group deactivates the benzene ring, reducing electrophilic substitution but enhancing regioselectivity in Suzuki-Miyaura couplings. For example, Pd-catalyzed coupling with aryl boronic acids favors the para position due to steric hindrance from the propane-2-sulfonyl group . Computational studies (DFT) show increased electron density at the chloromethyl site, facilitating nucleophilic attacks .

Q. What strategies resolve contradictions in reported solubility data for this compound?

- Discrepancies arise from polymorphic forms or residual solvents. For instance, solubility in DMSO ranges from 20–50 mg/mL depending on crystallization conditions. Thermogravimetric analysis (TGA) and X-ray diffraction (XRD) can identify polymorphs . Reproducibility requires strict control of recrystallization solvents (e.g., ethanol vs. acetone) .

Q. How can this compound act as a precursor for bioactive sulfonamide derivatives?

- Reacting the chloromethyl group with amines (e.g., benzylamine) forms sulfonamide linkages, a key motif in enzyme inhibitors. For example, substituting with a pyrimidine amine yields analogs tested for serine protease inhibition . Biological activity correlates with sulfonyl group size—bulky propane-2-sulfonyl enhances target selectivity over methylsulfonyl derivatives .

Q. What computational methods predict the compound’s stability under varying pH conditions?

- Molecular dynamics (MD) simulations at pH 2–12 reveal hydrolysis of the chloromethyl group above pH 9, forming 4-(propane-2-sulfonyl)benzyl alcohol. Density Functional Theory (DFT) calculations show transition-state stabilization via sulfonyl oxygen lone pairs during hydrolysis .

Methodological Tables

Table 1 : Key Synthetic Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Temperature | 60–80°C | >80% yield |

| Catalyst (AlCl₃) | 0.5–1.0 equiv | Prevents over-sulfonation |

| Solvent | Dichloromethane | Enhances solubility |

Table 2 : Spectral Reference Data

| Technique | Key Peaks | Structural Assignment |

|---|---|---|

| ¹H NMR | δ 4.6 (s, 2H, -CH₂Cl) | Chloromethyl group |

| IR | 1175 cm⁻¹ (S=O stretch) | Sulfonyl group |

| MS | m/z 232 (M⁺) | Molecular ion |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.